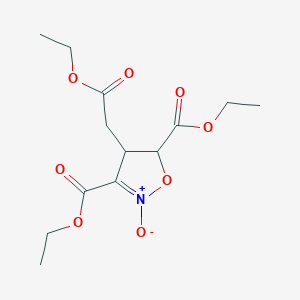![molecular formula C20H8F5N3O4 B4931083 3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4931083.png)
3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide, also known as NBD-556, is a chemical compound that has been widely used in scientific research. It is a fluorescent probe that has been used to study the binding of ligands to proteins, as well as to investigate the interactions between different molecules in biological systems.
Mécanisme D'action
The mechanism of action of 3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide involves the binding of the fluorescent probe to a target molecule, such as a protein or a small molecule. Upon binding, the fluorescent properties of 3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide are altered, resulting in a change in fluorescence intensity or wavelength. This change can be detected using fluorescence spectroscopy, allowing researchers to monitor the binding of ligands to proteins or the interactions between different molecules.
Biochemical and Physiological Effects:
3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide has no known biochemical or physiological effects on living organisms. It is a non-toxic fluorescent probe that has been widely used in vitro to study biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide in lab experiments include its high sensitivity and selectivity for binding to target molecules, its non-toxic nature, and its ability to monitor real-time interactions between molecules. However, the limitations of using 3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide include its high cost, its limited stability in solution, and its potential for interfering with the biological activity of target molecules.
Orientations Futures
For 3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide include the development of new synthetic methods to improve its stability and reduce its cost, as well as the application of 3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide in vivo to study biological systems in living organisms. Additionally, 3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide could be used in combination with other fluorescent probes to investigate complex biological systems and to develop new diagnostic tools for disease detection and treatment.
Méthodes De Synthèse
The synthesis of 3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide involves several steps, starting with the reaction of 2-amino-5-nitrobenzoic acid with pentafluorobenzoyl chloride to form 2-(pentafluorophenyl)-1,3-benzoxazole-5-carboxylic acid. This intermediate is then coupled with 4-aminobenzamide in the presence of a coupling agent and a base to form 3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide. The final product is purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide has been widely used in scientific research as a fluorescent probe to study the binding of ligands to proteins. It has been used to investigate the interactions between different molecules in biological systems, such as the binding of small molecules to enzymes and the binding of peptides to receptors. 3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide has also been used to study the conformational changes of proteins upon ligand binding and to monitor protein-protein interactions.
Propriétés
IUPAC Name |
3-nitro-N-[2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8F5N3O4/c21-14-13(15(22)17(24)18(25)16(14)23)20-27-11-7-9(4-5-12(11)32-20)26-19(29)8-2-1-3-10(6-8)28(30)31/h1-7H,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSWTRPJLCCYNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=C(C(=C4F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8F5N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4931002.png)
![5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4931008.png)
![N-{5-[(benzylamino)carbonyl]-2-methylphenyl}-2-furamide](/img/structure/B4931014.png)
![3-chloro-N-[3-(diethylamino)propyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4931036.png)
![6-(4-methoxy-1-piperidinyl)-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4931038.png)

![N-(2-ethoxyphenyl)-2-[(2-thienylmethyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4931056.png)
![2,4-diiodo-6-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol](/img/structure/B4931058.png)

![4-({(3-chlorophenyl)[(4-methylphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B4931084.png)
![2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B4931089.png)

![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-10H-phenothiazine-10-carboxamide](/img/structure/B4931111.png)
![6-ethoxy-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride](/img/structure/B4931112.png)